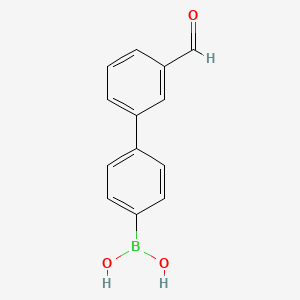4-(3-Formylphenyl)phenylboronic acid
CAS No.: 1101866-02-7
Cat. No.: VC2396594
Molecular Formula: C13H11BO3
Molecular Weight: 226.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1101866-02-7 |
|---|---|
| Molecular Formula | C13H11BO3 |
| Molecular Weight | 226.04 g/mol |
| IUPAC Name | [4-(3-formylphenyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
| Standard InChI Key | POFFFXSVUBIUPB-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Introduction
Physical and Chemical Properties
4-(3-Formylphenyl)phenylboronic acid exists as a solid at room temperature, consistent with similar boronic acid derivatives. While specific physical property data for this exact compound is limited in the provided search results, its properties can be inferred from related compounds like 4-formylphenylboronic acid.
Physical Properties
Based on structural similarities to related compounds, 4-(3-Formylphenyl)phenylboronic acid likely exhibits the following physical properties:
Chemical Reactivity
The reactivity of 4-(3-Formylphenyl)phenylboronic acid is governed by its two principal functional groups:
-
The boronic acid group (-B(OH)₂) is known to participate in:
-
Suzuki-Miyaura cross-coupling reactions
-
Lewis acid-base interactions
-
Coordination with diols to form boronate esters
-
Oxidative processes that convert the boronic acid to phenol
-
-
The aldehyde group (-CHO) can undergo:
-
Condensation reactions with amines or hydrazines
-
Reduction to primary alcohols
-
Oxidation to carboxylic acids
-
Aldol reactions with enolizable carbonyl compounds
-
The presence of both functional groups in one molecule creates opportunities for selective transformations and multi-step synthetic sequences without intermediate purification.
Applications and Uses
The bifunctional nature of 4-(3-Formylphenyl)phenylboronic acid makes it suitable for various applications in organic synthesis, materials science, and potentially in biological research.
Synthetic Applications
In organic synthesis, this compound can serve as:
-
A building block for the construction of extended π-conjugated systems
-
A precursor for functionalized polymers and materials
-
A bifunctional linker for connecting two molecular components via orthogonal reactions
Similar boronic acid compounds are used as substrates for various coupling reactions, including:
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling in water
-
Copper-mediated ligandless aerobic fluoroalkylation
-
Ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids
Materials Science Applications
The extended conjugation provided by the biphenyl backbone, combined with the reactive functional groups, makes 4-(3-Formylphenyl)phenylboronic acid potentially useful in materials applications such as:
-
Synthesis of conjugated polymers for optoelectronic applications
-
Development of sensors for carbohydrates or other diol-containing molecules
-
Preparation of functionalized surfaces and interfaces
Analytical Methods for Characterization
Proper characterization of 4-(3-Formylphenyl)phenylboronic acid is essential for confirming its structure and purity. Several analytical techniques are typically employed for the characterization of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy would provide valuable structural information:
-
¹H NMR would show characteristic signals for:
-
Aldehyde proton (typically around δ 10 ppm)
-
Aromatic protons (δ 7-8 ppm range)
-
Boronic acid protons (variable, often broad signals)
-
-
¹³C NMR would show distinctive signals for:
-
Aldehyde carbon (approximately δ 190-200 ppm)
-
Aromatic carbons (δ 120-140 ppm range)
-
Carbon attached to boron (typically upfield shifted)
-
Infrared Spectroscopy (IR)
IR spectroscopy would reveal characteristic absorption bands for:
-
Aldehyde C=O stretch (approximately 1700 cm⁻¹)
-
B-O stretching vibrations (1380-1310 cm⁻¹)
-
Aromatic C=C stretching (1600-1400 cm⁻¹)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (226.04 g/mol) and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detectors would be valuable for assessing the purity of 4-(3-Formylphenyl)phenylboronic acid and monitoring reactions involving this compound.
Future Research Directions
The unique structural features of 4-(3-Formylphenyl)phenylboronic acid suggest several promising research directions:
Synthetic Methodology Development
Further research could focus on developing efficient, scalable synthetic routes to 4-(3-Formylphenyl)phenylboronic acid, potentially building on established methods for related compounds. The synthesis of 4-formylphenylboronic acid has been improved over time, with newer methods using less expensive starting materials like 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate . Similar innovations might be applicable to 4-(3-Formylphenyl)phenylboronic acid.
Materials Science Applications
The biphenyl backbone with boronic acid and formyl functionalities could enable the development of:
-
New sensors for carbohydrates and other bioactive molecules
-
Extended conjugated systems for optoelectronic applications
-
Self-assembling materials based on dynamic covalent chemistry
Biological Activity Evaluation
Comprehensive studies on the biological effects of 4-(3-Formylphenyl)phenylboronic acid at various concentrations would be valuable, particularly given the promising results observed with related compounds in wound healing applications. The compound's effect on cell migration, proliferation, and potential therapeutic applications deserves thorough investigation.
Catalysis Applications
The bifunctional nature of 4-(3-Formylphenyl)phenylboronic acid suggests potential applications in catalysis, where the boronic acid and aldehyde groups could work cooperatively or independently to facilitate chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume